molecular formula C16H14ClN3O3 B5300986 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide

Cat. No. B5300986
M. Wt: 331.75 g/mol
InChI Key: RQBMQLIXXNBKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a useful tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are involved in a variety of biological processes, including neurotransmitter release, ion channel regulation, and intracellular calcium signaling.
Biochemical and Physiological Effects
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on sigma-1 receptors, this compound has also been found to modulate other receptors, including the dopamine transporter and the serotonin transporter. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide has also been found to have antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide in lab experiments is its high affinity for sigma-1 receptors. This makes it a useful tool for investigating the role of these receptors in various biological processes. However, one limitation of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide is its potential to interact with other receptors and biological processes, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide has been found to have neuroprotective effects and may be useful in developing new treatments for these diseases. Additionally, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide may be useful in the study of addiction and substance abuse, as it has been found to modulate the dopamine and serotonin transporters. Finally, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide may be useful in the study of cancer, as it has been found to have anti-tumor properties.

Synthesis Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-chlorobenzylamine with ethyl acetate to form an intermediate product. This intermediate is then reacted with furfurylamine and triethylamine to form the final product, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the most common applications of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide is in the study of the central nervous system. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-2-20(16(21)13-4-3-9-22-13)10-14-18-15(19-23-14)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBMQLIXXNBKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide

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